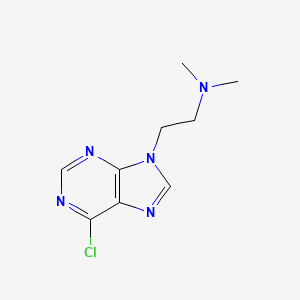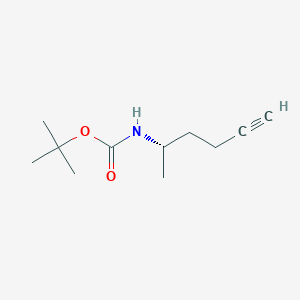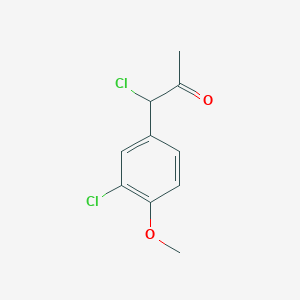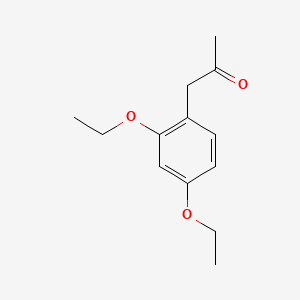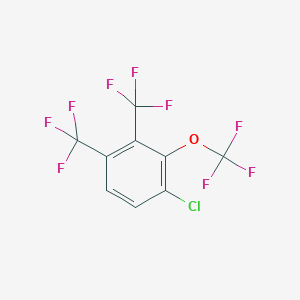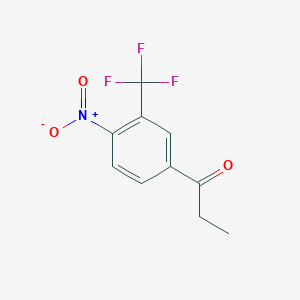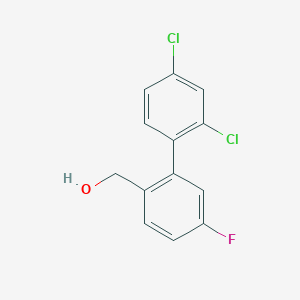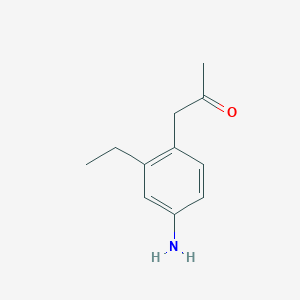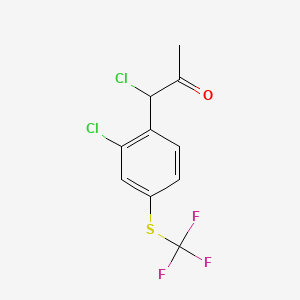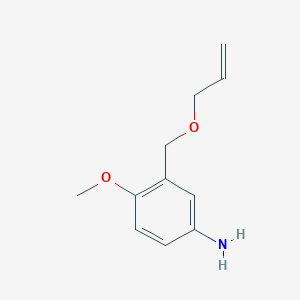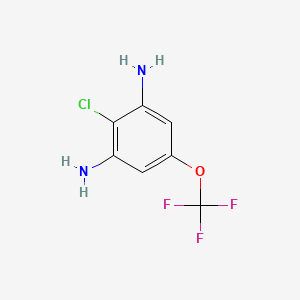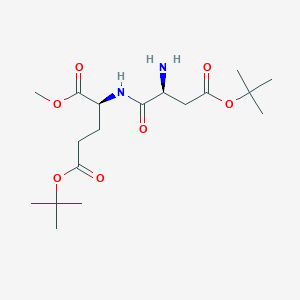
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate is a complex organic compound that features a tert-butyl group, a methyl group, and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of tert-butyl esters, which are introduced into the molecule using tert-butoxycarbonyl (BOC) protecting groups . The reaction conditions often require the use of bases such as sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive.
tert-Butylbenzene: A compound used in organic synthesis.
Uniqueness
What sets 5-(tert-Butyl) 1-methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-glutamate apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C18H32N2O7 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H32N2O7/c1-17(2,3)26-13(21)9-8-12(16(24)25-7)20-15(23)11(19)10-14(22)27-18(4,5)6/h11-12H,8-10,19H2,1-7H3,(H,20,23)/t11-,12-/m0/s1 |
Clé InChI |
ORDFQNXOMWIXDS-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


